![molecular formula C17H13N3OS2 B2687630 4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 325978-31-2](/img/structure/B2687630.png)
4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound that is a versatile material used in scientific research for its unique properties. Its applications range from drug synthesis to material science. It is a part of the thiazoles class of compounds, which are important heterocyclics exhibiting various biological activities .
Molecular Structure Analysis
The molecular formula of this compound is C17H13N3OS2. It has an average mass of 339.435 Da and a monoisotopic mass of 339.049988 Da . Thiazoles, like this compound, consist of a 5-membered 1,3-thiazole ring fused to a benzene ring .Applications De Recherche Scientifique
Anticancer Activity
The research on benzamide derivatives, closely related to the specified chemical compound, highlights their significance in anticancer studies. For instance, derivatives containing thiadiazole scaffolds and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. These studies demonstrate promising anticancer properties, with some compounds exhibiting activity comparable to that of standard drugs like Adriamycin (Tiwari et al., 2017).
Synthesis and Characterization
Another significant application involves the synthesis and characterization of benzamide derivatives, such as those involving (4-oxothiazolidine-2-ylidene)benzamide, which have been developed through one-pot, multicomponent synthesis methods. These compounds are characterized using various analytical techniques, indicating the broad interest in exploring their chemical properties and potential applications (Hossaini et al., 2017).
Antimicrobial Agents
Research also extends to the antimicrobial potential of thiazole derivatives, including benzamides. Studies have synthesized new derivatives demonstrating potent antimicrobial activity against a variety of bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents from this class of compounds (Bikobo et al., 2017).
Corrosion Inhibition
In addition to biomedical applications, benzothiazole derivatives have been explored for their utility in corrosion inhibition. Experimental and theoretical studies on such derivatives as inhibitors for carbon steel in acidic environments reveal their high efficiency and stability, offering insights into their potential industrial applications (Hu et al., 2016).
Orientations Futures
Thiazolothiazole ring systems, like the one in this compound, have gained dramatic attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . They are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Future research may focus on further exploring the potential applications of these compounds in various fields.
Propriétés
IUPAC Name |
4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-9-3-5-11(6-4-9)16(21)20-17-19-13-8-7-12-14(15(13)23-17)22-10(2)18-12/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAQEJUCOZGDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2687547.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687549.png)
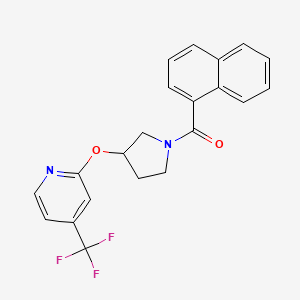
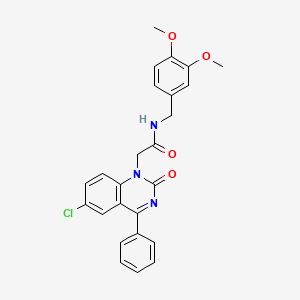

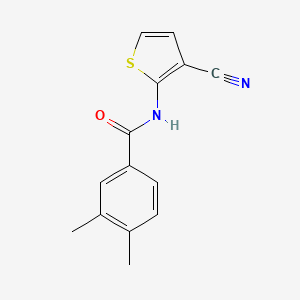
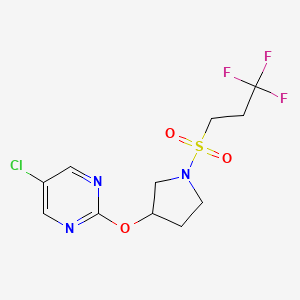
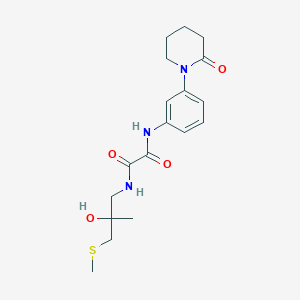
![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687563.png)

![3-(3,4-Dimethylphenyl)-5-(1,3-dioxolan-2-ylmethylsulfanyl)-6-(2-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2687569.png)
![tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate](/img/structure/B2687570.png)